molecular formula C12H10Cl2N2O2S B2943178 2-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-4-carboxamide CAS No. 1436117-44-0

2-Chloro-N-[2-(5-chlorothiophen-2-YL)-2-hydroxyethyl]pyridine-4-carboxamide

Cat. No.: B2943178
CAS No.: 1436117-44-0
M. Wt: 317.18
InChI Key: SBLLKMLPHJOPTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine derivatives are often used in the synthesis of pharmaceuticals and agrochemicals . The presence of chloro groups and a carboxamide group suggests that this compound could have interesting reactivity and potential uses in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy and X-ray crystallography . These techniques allow for the determination of the positions of atoms within the molecule and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the chloro groups and the carboxamide group. These functional groups are often involved in nucleophilic substitution reactions and can form various types of bonds with other compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would be determined by the functional groups present in the molecule .

Scientific Research Applications

Chemical Synthesis and Reactions

The research around compounds similar to 2-Chloro-N-[2-(5-chlorothiophen-2-yl)-2-hydroxyethyl]pyridine-4-carboxamide often focuses on their synthesis and potential reactions. For instance, studies have explored the acid-catalyzed ring opening in carboxamides leading to the formation of new substituted compounds, showcasing the versatility of these compounds in chemical synthesis (Gazizov et al., 2015). Similarly, the synthesis of antimicrobial quinazolinones derivatives from related structures highlights the potential of these compounds in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Antimicrobial Activity

Compounds structurally related to this compound have been studied for their antimicrobial properties. Research into novel carboxamides has revealed significant antibacterial and antifungal activities, suggesting their potential application in addressing microbial resistance issues (Zhuravel et al., 2005).

Antioxidant Properties

The synthesis of derivatives containing various substituents has led to the identification of potent antioxidants. Studies have shown that some of these derivatives exhibit higher antioxidant activity than well-known antioxidants like ascorbic acid, indicating their potential use in oxidative stress-related conditions (Tumosienė et al., 2019).

Ligand Chemistry and Catalysis

The development of novel amide ligands derived from similar structures has enabled significant advancements in catalytic chemistry. For example, certain amide ligands have been utilized in copper-catalyzed coupling reactions, demonstrating the importance of these compounds in facilitating complex chemical transformations (Ma et al., 2017).

Bioinorganic Chemistry

In bioinorganic chemistry, complexes of Co(II) with Schiff bases derived from thiophene-2-glyoxal, which share structural similarities with the compound , have been synthesized and characterized. These studies highlight the potential of such compounds in developing new materials with antimicrobial properties (Singh et al., 2009).

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Future Directions

The future research directions for this compound could involve exploring its potential uses in pharmaceuticals or agrochemicals, given the known uses of similar pyridine derivatives . Further studies could also explore its reactivity and the types of reactions it can participate in .

Properties

IUPAC Name

2-chloro-N-[2-(5-chlorothiophen-2-yl)-2-hydroxyethyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c13-10-5-7(3-4-15-10)12(18)16-6-8(17)9-1-2-11(14)19-9/h1-5,8,17H,6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBLLKMLPHJOPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)NCC(C2=CC=C(S2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.